Ethyl 3-fluoro-2-methoxypyridine-6-acetate
Description
Ethyl 3-fluoro-2-methoxypyridine-6-acetate is a fluorinated pyridine derivative with a methoxy group at position 2 and an ethyl acetate moiety at position 4. This compound belongs to a class of heterocyclic esters widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The fluorine atom at position 3 enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic modulation of the pyridine ring, influencing reactivity and binding interactions .
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-6-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-9(13)6-7-4-5-8(11)10(12-7)14-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
ZPSFVOSZGWQZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-2-methoxypyridine-6-acetate typically involves the introduction of the fluorine and methoxy groups into the pyridine ring through nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with sodium methoxide to introduce the methoxy group, followed by the reaction with ethyl bromoacetate to introduce the ethyl acetate group. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-methoxypyridine-6-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The ethyl acetate group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium hydride, and various amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with different functional groups at the 3-position.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohols or aldehydes derived from the reduction of the ethyl acetate group.
Scientific Research Applications
Ethyl 3-fluoro-2-methoxypyridine-6-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-methoxypyridine-6-acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and ethyl acetate groups can influence its pharmacokinetic properties. The exact pathways involved in the compound’s mechanism of action are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below highlights key structural differences between Ethyl 3-fluoro-2-methoxypyridine-6-acetate and its analogs:
Key Observations:
- Fluorine Position: The 3-fluoro substitution in the target compound contrasts with the 5-fluoro position in Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate.
- Methoxy vs. Methyl: The 2-methoxy group in the target compound is more electron-donating than the 6-methyl group in its analog, which could influence ring polarization and reactivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
